molecular formula C8H7NO5 B3016954 2-Hydroxy-3-methoxy-4-nitrobenzaldehyde CAS No. 20041-61-6

2-Hydroxy-3-methoxy-4-nitrobenzaldehyde

Cat. No.: B3016954
CAS No.: 20041-61-6
M. Wt: 197.146
InChI Key: PAQVXXZKNYZUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-methoxy-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO5. It is a derivative of benzaldehyde, featuring hydroxyl, methoxy, and nitro functional groups. This compound is known for its applications in various chemical syntheses and research fields due to its unique chemical properties.

Scientific Research Applications

2-Hydroxy-3-methoxy-4-nitrobenzaldehyde has several applications in scientific research:

Safety and Hazards

2-Hydroxy-3-methoxy-4-nitrobenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Mechanism of Action

Target of Action

Similar compounds like 2-hydroxy-4-methoxybenzaldehyde have been identified as potential tyrosinase inhibitors . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for color in skin, hair, and eyes.

Mode of Action

Compounds with similar structures, such as benzylic halides, typically react via an sn1 or sn2 pathway, depending on the degree of substitution at the benzylic position . This involves a nucleophilic attack on the carbonyl carbon, leading to changes in the molecular structure.

Biochemical Pathways

If it acts as a tyrosinase inhibitor like its analog 2-hydroxy-4-methoxybenzaldehyde , it would affect the melanogenesis pathway, reducing the production of melanin and potentially leading to skin lightening effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3-methoxy-4-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 2-hydroxy-3-methoxybenzaldehyde. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxy-4-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-methoxy-4-nitrobenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in selective synthetic applications and research studies where specific interactions are required .

Properties

IUPAC Name

2-hydroxy-3-methoxy-4-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8-6(9(12)13)3-2-5(4-10)7(8)11/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQVXXZKNYZUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1O)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20041-61-6
Record name 2-hydroxy-3-methoxy-4-nitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.